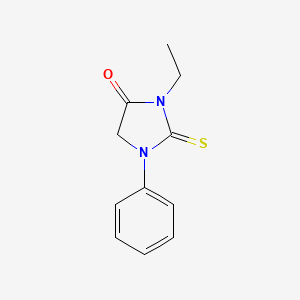

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one

Description

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with a sulfur atom at the 2-position (thioxo group), an ethyl group at the 3-position, and a phenyl substituent at the 1-position. This structural framework confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is primarily utilized in chemical research to explore reaction mechanisms, develop synthetic methodologies, and study structure-activity relationships (SAR) . Its applications extend to pharmaceutical intermediates, though commercial availability has been discontinued due to supply chain constraints .

Properties

IUPAC Name |

3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPCZQJGNPASBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CN(C1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068018 | |

| Record name | 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-14-0 | |

| Record name | 3-Ethyl-1-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37021-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037021140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) and may require the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Chemistry: Used as a chiral auxiliary and ligand for asymmetric catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in treating enterovirus infections and other diseases.

Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The ethyl-phenyl derivative requires reflux conditions and yields 65–75% , whereas 5-substituted-3-phenyl derivatives synthesized via S-amino acids at room temperature achieve higher yields (85–92%) due to milder conditions .

Key Observations :

- Antimicrobial Activity : 3-Phenyl-5-alkyl derivatives (e.g., compound 3b) outperform ciprofloxacin against S. aureus, highlighting the importance of alkyl chain length at the 5-position .

- Anti-inflammatory Activity : 1,3-Disubstituted derivatives with chlorophenyl groups show enhanced COX-2 selectivity, suggesting that electron-withdrawing substituents improve target binding .

Physicochemical Properties

- Solubility : The 3-ethyl-1-phenyl derivative exhibits lower aqueous solubility compared to 5-substituted analogues due to its hydrophobic phenyl and ethyl groups .

- Thermal Stability : Derivatives with rigid substituents (e.g., pyridinyl or chlorophenyl) demonstrate higher melting points (>200°C) than alkyl-substituted analogues (<180°C) .

Biological Activity

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound notable for its diverse biological activities. This article synthesizes findings on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS and a molecular weight of approximately 220.29 g/mol. The compound features a five-membered ring containing nitrogen and sulfur atoms, with an ethyl group at the third position and a phenyl group at the first position, contributing to its unique chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that various analogues displayed potent effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications in the substituents significantly influenced the antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-Ethyl-1-(4-chlorophenyl)-2-thioxoimidazolidin-4-one | Staphylococcus aureus | 16 µg/mL |

| 3-Ethyl-1-(2-nitrophenyl)-2-thioxoimidazolidin-4-one | Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies involving LPS-stimulated RAW264.7 macrophages showed that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The IC values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound Name | IC (µg/mL) |

|---|---|

| 3-Ethyl-1-phenyltiazolidinone | 197.68 |

| Celecoxib | 251.20 |

| 3-Ethyl-1-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one | 212.30 |

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties against clinical isolates of bacteria. The study found that certain modifications enhanced the activity against resistant strains, suggesting potential for development into therapeutic agents .

Anti-inflammatory Mechanism Investigation

Another research initiative focused on elucidating the mechanism by which these compounds exert their anti-inflammatory effects. The study revealed that treatment with selected derivatives led to decreased nitric oxide production in macrophages, indicating a reduction in inflammatory signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted amino acids with aryl isothiocyanates. For example:

- Route 1 : Reacting glycine derivatives with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under reflux, followed by acidification to precipitate the product .

- Route 2 : Using KOH in ethanol/water with glycine and aryl isothiocyanate, followed by HCl-induced cyclization .

- Key Factors : Solvent polarity (DMF enhances reactivity), temperature (reflux ensures completion), and stoichiometric control of reagents to minimize side products like thiazolidinones .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons (e.g., ethyl group at δ ~1.2–1.4 ppm, aromatic protons at δ ~7.2–7.8 ppm) and carbons (e.g., carbonyl at δ ~167–174 ppm, thiocarbonyl at δ ~190–200 ppm) .

- IR Spectroscopy : Confirm thiocarbonyl (C=S) stretching at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~290 for C₁₁H₁₀N₂OS) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized for large-scale production?

- Methodological Answer :

- Catalyst Screening : Sodium oxalate in water improves reaction efficiency by acting as a mild base and reducing side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures simplify purification .

- Process Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and employ gradient recrystallization (ethanol/water) for high-purity yields (>95%) .

Q. What strategies address contradictory biological activity data for this compound derivatives?

- Methodological Answer :

- Standardization : Use uniform assay protocols (e.g., α-amylase inhibition at 100 µM concentration) and reference controls (e.g., acarbose) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring to enhance binding affinity, as seen in SAR studies .

- Dose-Response Analysis : Perform IC₅₀ calculations to resolve discrepancies in reported activity levels .

Q. How does tautomerism of the 2-thioxo group impact the reactivity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use 13C NMR to detect tautomeric shifts (e.g., thiocarbonyl vs. enethiol forms) .

- X-ray Crystallography : Resolve tautomeric states in the solid phase, revealing dominant thione configurations .

- Computational Modeling : DFT calculations predict tautomer stability and guide synthetic modifications to lock desired forms .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during aryl isothiocyanate addition .

- Purification : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation for cost-effective scale-up .

- Byproduct Management : Optimize reaction time (3–6 hours) to minimize hydrolysis byproducts like thioureas .

Q. How can reaction mechanisms for this compound synthesis be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation (e.g., thiourea adducts) via in situ IR or HPLC .

- Isotopic Labeling : Use ¹⁵N-labeled glycine to trace nitrogen incorporation into the imidazolidinone ring .

- Computational Tools : Simulate transition states (e.g., Gaussian 09) to identify rate-limiting steps, such as cyclization .

Data Analysis & Interpretation

Q. What analytical approaches resolve spectral overlaps in ¹H NMR of this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate aromatic proton couplings and assign ethyl group signals .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH in tautomers) using D₂O .

- Variable Temperature NMR : Suppress dynamic effects caused by tautomerism .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

- Methodological Answer :

- Substituent Effects : Replace the ethyl group with bulkier alkyl chains (e.g., cyclohexyl) to enhance lipophilicity and membrane permeability .

- Bioisosteric Replacement : Substitute the thioxo group with oxo to modulate electronic properties and hydrogen bonding .

- In Silico Screening : Dock analogs into target protein active sites (e.g., α-amylase PDB: 1B2Y) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.